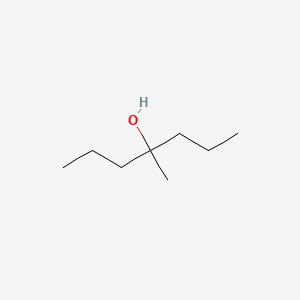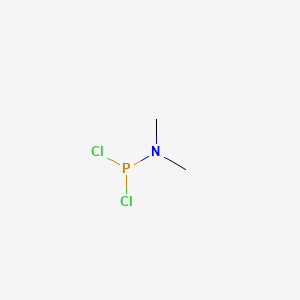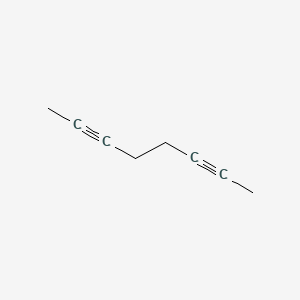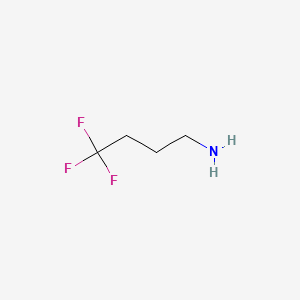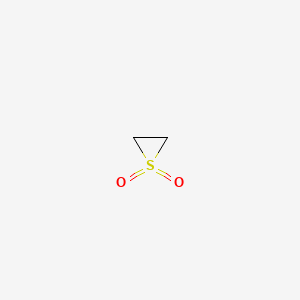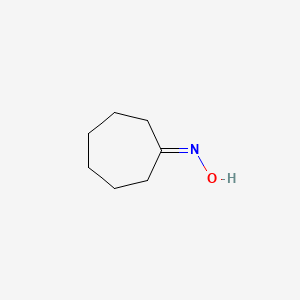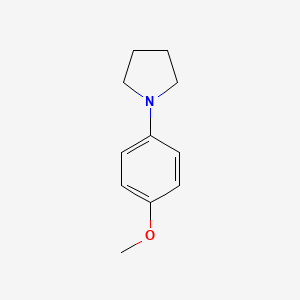
1-(4-甲氧基苯基)吡咯烷
描述
“1-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 177.24 and is a solid in its physical form . This compound is a useful reagent for the preparation of β-methylsulfonylated N-heterocycles .
Synthesis Analysis
Pyrrolidine derivatives, such as “1-(4-Methoxyphenyl)pyrrolidine”, are often synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . For instance, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)pyrrolidine” can be represented by the InChI code: 1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(4-Methoxyphenyl)pyrrolidine”, are often used in various chemical reactions. For instance, they can be used in the reductive cyclization of enynes and diynes in the presence of H2 as a reductant .
Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)pyrrolidine” is a solid compound . It has a molecular weight of 177.25 and an InChI key of VVGHYJTYYXOIGG-UHFFFAOYSA-N .
科学研究应用
晶体结构分析
1-(4-甲氧基苯基)吡咯烷的晶体结构已得到广泛研究。对 4-羟基-5-(4-甲氧基苯基)吡咯烷-2-酮等衍生物的研究揭示了它们的分子排列和分子间相互作用,有助于更好地了解它们的物理和化学性质 (Mohammat 等人,2008).
药物应用
1-(4-甲氧基苯基)吡咯烷衍生物的潜在药物应用已进行大量研究。例如,对 1-取代吡咯烷-2-酮等化合物进行的研究显示出有希望的抗心律失常和降压作用,表明它们在治疗心血管疾病中的潜在用途 (Malawska 等人,2002).
合成和计算化学
1-(4-甲氧基苯基)吡咯烷衍生物的合成和计算分析为化学研究提供了宝贵的见解。例如,对 4-硝基苄基 3,4-双(乙酰氧基)-2-(4-甲氧基苯基)吡咯烷-1-羧酸盐的研究有助于理解此类化合物的构象和电子性质 (Pedroso 等人,2020).
抗菌活性
研究表明,1-(4-甲氧基苯基)吡咯烷的某些衍生物表现出抗菌特性。例如,发现吡咯烷-3-腈衍生物具有显着的抗菌活性,这在开发新的抗菌剂中可能具有价值 (El-Mansy 等人,2018).
荧光和光学性质
1-(4-甲氧基苯基)吡咯烷衍生物的荧光和光学性质的研究一直是一个重点领域。一种衍生物与 C60 相比表现出增强的荧光强度,突出了其在光学和电子应用中的潜力 (Zhou 等人,2010).
抗炎应用
一些 1-(4-甲氧基苯基)吡咯烷衍生物已被评估其潜在的抗炎活性。合成了 3-(3,5-二叔丁基-4-羟基苄亚基)吡咯烷-2-酮等化合物,发现它们对前列腺素和白三烯合成具有双重抑制活性,这在炎症过程中是关键的 (Ikuta 等人,1987).
缓蚀
1-(4-甲氧基苯基)吡咯烷的吡啶衍生物已对其缓蚀性能进行了研究。发现这些衍生物在酸性环境中有效保护钢免受腐蚀,表明在工业维护中的应用 (Ansari 等人,2015).
安全和危害
未来方向
The future directions for “1-(4-Methoxyphenyl)pyrrolidine” and other pyrrolidine derivatives could involve further exploration of their biological activities and development of new drug candidates . The stereogenicity of carbons in the pyrrolidine ring could lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
作用机制
Target of Action
The primary targets of 1-(4-Methoxyphenyl)pyrrolidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
It is known that pyrrolidine derivatives can have various biological activities, which suggests that 1-(4-methoxyphenyl)pyrrolidine may interact with its targets in a complex manner .
Biochemical Pathways
It is known that this compound is a useful reagent for the preparation of β-methylsulfonylated n-heterocycles , which suggests that it may interact with biochemical pathways involving these structures.
Pharmacokinetics
As a solid compound , its bioavailability would depend on factors such as its solubility, stability, and the method of administration.
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)pyrrolidine’s action are currently unknown. Research into similar pyrrolidine derivatives has shown that they can have antiproliferative activity , suggesting that 1-(4-Methoxyphenyl)pyrrolidine may have similar effects.
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-(4-Methoxyphenyl)pyrrolidine and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 1-(4-Methoxyphenyl)pyrrolidine has been shown to interact with certain neurotransmitter receptors, modulating their signaling pathways .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)pyrrolidine on various cell types and cellular processes are diverse. In neuronal cells, this compound has been found to influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication . Furthermore, 1-(4-Methoxyphenyl)pyrrolidine has been reported to affect gene expression in certain cell types, altering the transcription of genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxyphenyl)pyrrolidine involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to changes in their catalytic activity. Additionally, 1-(4-Methoxyphenyl)pyrrolidine can interact with neurotransmitter receptors, altering their conformation and signaling properties . These interactions can result in either inhibition or activation of the target biomolecules, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)pyrrolidine have been studied over various time periods. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that 1-(4-Methoxyphenyl)pyrrolidine remains stable for extended periods when stored under appropriate conditions, such as low temperatures and protection from light . Long-term exposure to 1-(4-Methoxyphenyl)pyrrolidine has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, 1-(4-Methoxyphenyl)pyrrolidine can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors, leading to dysregulation of cellular processes.
Metabolic Pathways
1-(4-Methoxyphenyl)pyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. The interaction of 1-(4-Methoxyphenyl)pyrrolidine with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 1-(4-Methoxyphenyl)pyrrolidine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 1-(4-Methoxyphenyl)pyrrolidine within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)pyrrolidine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of 1-(4-Methoxyphenyl)pyrrolidine within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHYJTYYXOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203120 | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-04-7 | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
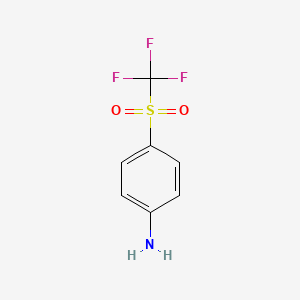
![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)
